

# Application Note: Method for Quantifying FAM-SAMS Phosphorylation by Mass Spectrometry

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## Compound of Interest

Compound Name: *Fam-sams*

Cat. No.: *B12381697*

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Audience: Researchers, scientists, and drug development professionals.

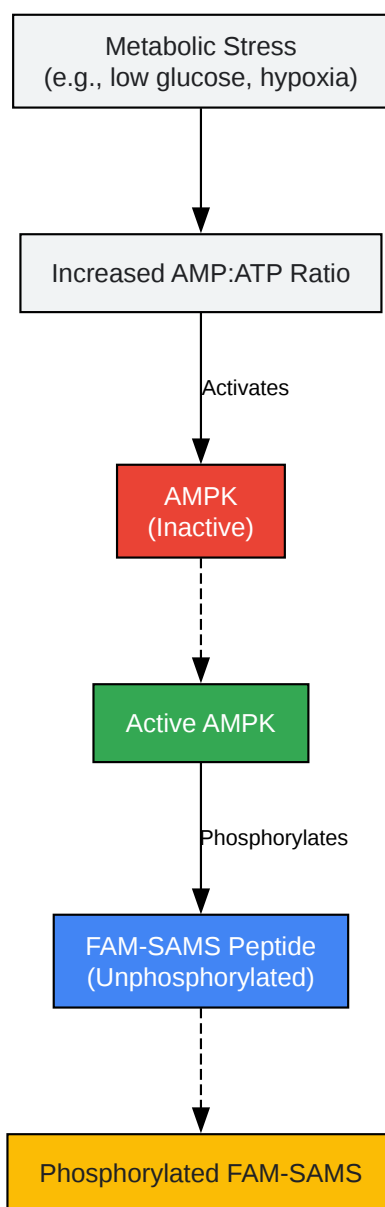
Introduction Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular signaling pathways.[1][2] Protein kinases, the enzymes responsible for this modification, are key targets in drug discovery.[3] A robust method for quantifying kinase activity is therefore essential for screening potential inhibitors and understanding enzyme kinetics. This application note details a mass spectrometry-based method for the quantitative analysis of kinase activity using a specific, fluorescently labeled peptide substrate, **FAM-SAMS**.

The SAMS peptide (HMRSAMSGHLVKRR) is a well-established synthetic substrate for AMP-activated protein kinase (AMPK), derived from the sequence of acetyl-CoA carboxylase around the Ser79 phosphorylation site.[4][5] The addition of a 5-FAM (5-carboxyfluorescein) label to the N-terminus creates **FAM-SAMS**, a substrate suitable for various detection methods. While fluorescence-based assays are common[6], mass spectrometry (MS) offers a direct, label-free (in terms of isotopic labeling) approach to specifically quantify the formation of the phosphorylated product.[7] This protocol describes a liquid chromatography-mass spectrometry (LC-MS) workflow to measure the phosphorylation of **FAM-SAMS**, providing a precise and sensitive tool for assaying AMPK activity.

## Relevant Signaling Pathway: AMPK Activation

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated by increases in the cellular AMP:ATP ratio, which can be triggered by various metabolic stresses. Once active, AMPK phosphorylates downstream targets to promote energy

production and inhibit energy consumption. The SAMS peptide mimics a natural substrate, allowing for a specific in vitro readout of AMPK's catalytic activity.



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Caption: Simplified AMPK signaling pathway leading to the phosphorylation of the **FAM-SAMS** substrate.

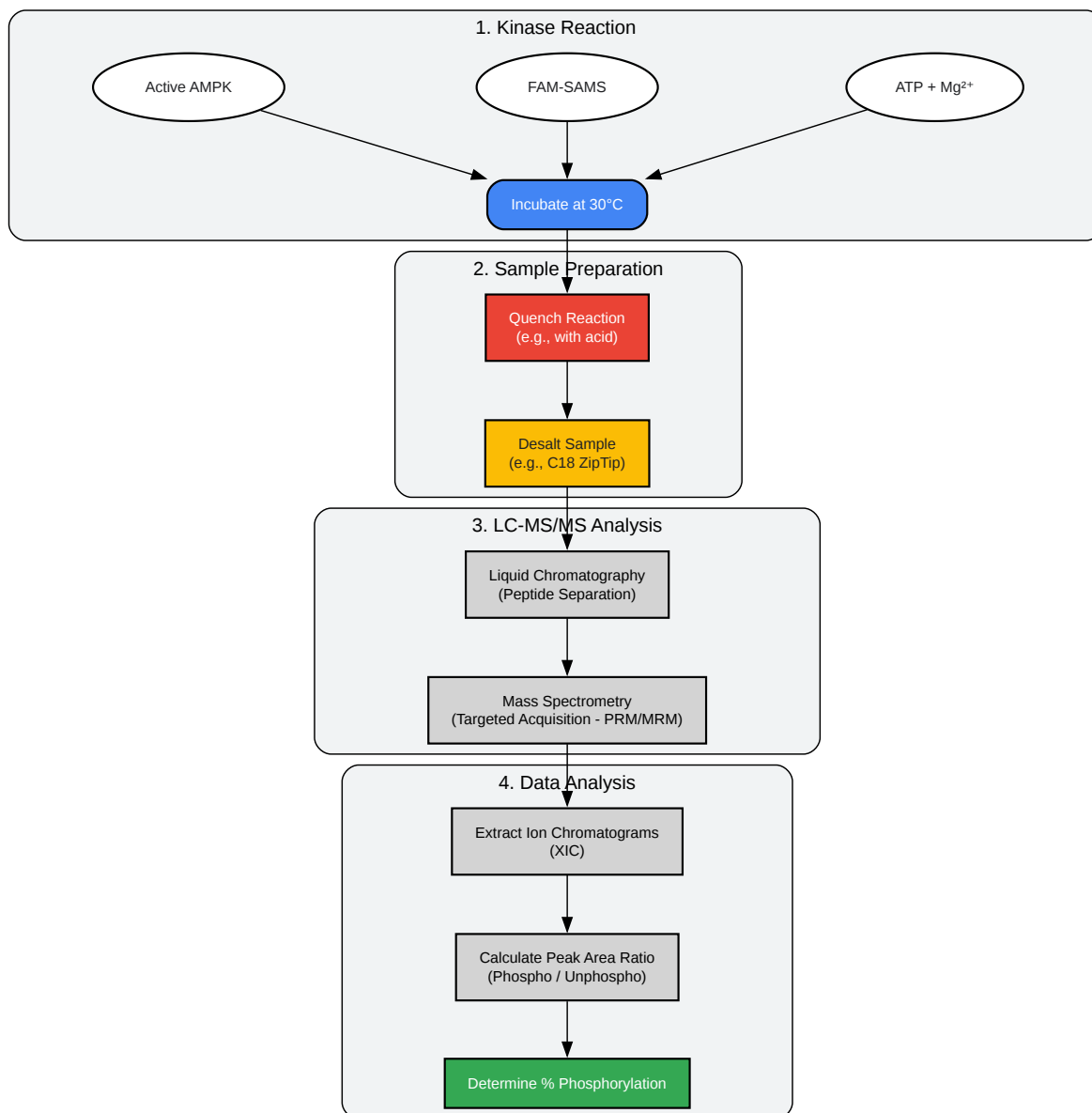
## Principle of the Method

The quantification of **FAM-SAMS** phosphorylation by mass spectrometry relies on monitoring an in vitro kinase reaction. Purified, active AMPK is incubated with the **FAM-SAMS** substrate and ATP. The reaction is then stopped, and the sample is analyzed by LC-MS. The mass spectrometer can distinguish between the unphosphorylated **FAM-SAMS** peptide and the phosphorylated product (p**FAM-SAMS**), which has a mass increase of 79.98 Da (due to the addition of a  $\text{PO}_3$  group).

Quantification is achieved by comparing the signal intensity, typically the extracted ion chromatogram (XIC) peak area, of the phosphorylated peptide to that of the unphosphorylated peptide. This ratiometric measurement provides a precise quantification of the extent of the reaction, which is directly proportional to the kinase activity. Targeted MS techniques like Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) can be employed for enhanced sensitivity and specificity.[\[8\]](#)[\[9\]](#)

## Experimental Workflow

The overall experimental process involves the kinase reaction, sample cleanup, LC-MS analysis, and data processing to determine the percentage of phosphorylation.



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Caption: Experimental workflow for quantifying **FAM-SAMS** phosphorylation via LC-MS.

## Detailed Experimental Protocol

This protocol provides a general framework. Optimal conditions (e.g., incubation time, enzyme/substrate concentrations) should be determined empirically for specific experimental goals.

## Part 1: In Vitro Kinase Assay

- Prepare Kinase Reaction Buffer:
  - Example Buffer: 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 10 mM  $\text{MgCl}_2$ , 200  $\mu\text{M}$  AMP.
  - Note: AMP is an allosteric activator of AMPK and should be included for maximal activity.
- Prepare Reagents:
  - **FAM-SAMS** Substrate: Prepare a 1 mM stock solution in sterile water. Further dilute in kinase reaction buffer to a working concentration (e.g., 100  $\mu\text{M}$ ). The final assay concentration is typically 10-50  $\mu\text{M}$ .
  - ATP: Prepare a 10 mM stock solution in sterile water. The final assay concentration is typically 100-500  $\mu\text{M}$ .
  - AMPK Enzyme: Dilute the purified enzyme in kinase reaction buffer to a working concentration that results in linear product formation over the desired time course (e.g., 1-10 mU/ $\mu\text{L}$ ).<sup>[4]</sup>
- Set up the Reaction:
  - For a 25  $\mu\text{L}$  final reaction volume:
    - 12.5  $\mu\text{L}$  2x Kinase Reaction Buffer
    - 2.5  $\mu\text{L}$  **FAM-SAMS** working solution (final conc. ~20  $\mu\text{M}$ )
    - 2.5  $\mu\text{L}$  ATP working solution (final conc. ~200  $\mu\text{M}$ )
    - Variable volume of sterile water

- 2.5  $\mu$ L AMPK enzyme working solution (to initiate the reaction)
- Include a negative control reaction without the enzyme to assess background.
- Incubation:
  - Incubate the reaction mixture at 30°C for 15-60 minutes. The incubation time should be within the linear range of the assay.
- Quench the Reaction:
  - Stop the reaction by adding 2.5  $\mu$ L of 10% trifluoroacetic acid (TFA) or another suitable acid. This denatures the enzyme and acidifies the sample for subsequent cleanup.

## Part 2: Sample Preparation for Mass Spectrometry

Due to the low stoichiometric nature of phosphopeptides, an enrichment step is often required for complex samples.<sup>[2]</sup> However, for a clean in vitro reaction with a synthetic peptide, a simple desalting step is usually sufficient.

- Desalting:
  - Use a C18 ZipTip (or similar solid-phase extraction tip) to desalt the sample and remove buffer components that interfere with MS analysis.
  - Equilibrate: Wet the tip with 10  $\mu$ L of 50% acetonitrile (ACN), 0.1% TFA. Then, equilibrate with 10  $\mu$ L of 0.1% TFA.
  - Bind: Load the quenched reaction sample onto the tip by pipetting up and down ~10-15 times.
  - Wash: Wash the tip with 10  $\mu$ L of 0.1% TFA to remove salts.
  - Elute: Elute the bound peptides with 10  $\mu$ L of 50% ACN, 0.1% TFA into a clean microcentrifuge tube.
  - Dry the eluted sample in a vacuum centrifuge and resuspend in 10-20  $\mu$ L of 0.1% formic acid for LC-MS analysis.

## Part 3: LC-MS/MS Analysis

- Liquid Chromatography (LC):
  - Column: C18 analytical column (e.g., 75  $\mu$ m ID x 15 cm).
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in 80% ACN.
  - Gradient: A shallow gradient (e.g., 2-40% B over 30 minutes) is typically used to separate the phosphorylated and unphosphorylated peptides. The phosphorylated peptide will usually elute slightly earlier than its unphosphorylated counterpart.
- Mass Spectrometry (MS):
  - Mode: Positive ion mode.
  - Acquisition Method: Use a targeted method such as Parallel Reaction Monitoring (PRM) for high-resolution, accurate-mass instruments (e.g., Orbitrap) or Multiple Reaction Monitoring (MRM) for triple quadrupole instruments.[\[8\]](#)[\[10\]](#)
  - Target Ions: Create an inclusion list with the precursor m/z values for both unphosphorylated and phosphorylated **FAM-SAMS**.
    - Unphosphorylated **FAM-SAMS**: Calculate the exact mass of the peptide and determine the m/z for common charge states (e.g., +2, +3, +4).
    - Phosphorylated **FAM-SAMS**: Add 79.9799 Da to the mass of the unphosphorylated peptide and determine the corresponding m/z values.
  - Fragmentation: Use HCD or CID fragmentation and monitor several high-intensity, specific product ions for each precursor.

## Data Presentation and Analysis

The primary output for quantification is the extracted ion chromatogram (XIC) for each targeted peptide. The area under the curve for the XIC is proportional to the abundance of that peptide

in the sample.

- Extract Ion Chromatograms:
  - Using the MS software, extract the XICs for the precursor m/z of both the unphosphorylated and phosphorylated forms of **FAM-SAMS**.
  - Integrate the peak areas for both species.
- Calculate Percent Phosphorylation:
  - The percentage of substrate conversion (% Phosphorylation) can be calculated using the following formula:  $\% \text{ Phosphorylation} = [\text{Area}(\text{Phospho-Peptide}) / (\text{Area}(\text{Phospho-Peptide}) + \text{Area}(\text{Unphospho-Peptide}))] * 100$
  - Note: This calculation assumes similar ionization efficiencies for both peptide forms, which is a reasonable approximation for label-free quantification in this context.

## Representative Quantitative Data

The table below illustrates how quantitative results from an AMPK inhibitor screen could be presented. Data shown are for demonstration purposes.

Sample ID	Compound	Conc. (μM)	Peak Area (Unphospho)	Peak Area (Phospho)	% Phosphorylation	% Inhibition
1	No Enzyme	-	1.85E+07	0	0.0%	N/A
2	DMSO Control	-	9.30E+06	9.12E+06	49.5%	0.0%
3	Inhibitor A	0.1	1.25E+07	5.88E+06	32.0%	35.4%
4	Inhibitor A	1	1.68E+07	1.55E+06	8.4%	83.0%
5	Inhibitor A	10	1.82E+07	1.10E+05	0.6%	98.8%



This structured approach allows for clear comparison of inhibitor potency and determination of IC<sub>50</sub> values, making it a powerful tool in drug development and kinase research.

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